N,N-二甲基哌啶-3-胺二盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N,N-Dimethylpiperidin-3-amine dihydrochloride is a chemical compound that is closely related to the structures and reactions of various methylpyridines and piperazine derivatives. While the provided papers do not directly discuss N,N-Dimethylpiperidin-3-amine dihydrochloride, they provide insights into similar compounds that can help infer properties and synthesis methods for the compound .

Synthesis Analysis

The synthesis of related compounds involves the reaction of methylpyridines with chloramine in ether solutions. For instance, the reaction of 3,5-lutidine with chloramine leads to the formation of N-amino-3,5-dimethylpyridinium chloride, which suggests that amination reactions are a viable pathway for synthesizing nitrogen-containing chlorides . Similarly, the synthesis of N,N′-dimethylpiperazine betaines involves reactions with hydrochloric acid, indicating that the introduction of halides to nitrogen-containing rings can be achieved through acid-base reactions .

Molecular Structure Analysis

The molecular structure of related compounds, such as N-amino-3,5-dimethylpyridinium chloride, has been determined by X-ray diffraction to be triclinic with space group P1 . For N,N′-dimethylpiperazine betaines, the crystal structure reveals infinite chains bridged by strong, symmetrical, and linear hydrogen bonds, with the piperazine ring adopting a chair conformation . These findings suggest that N,N-Dimethylpiperidin-3-amine dihydrochloride may also exhibit a complex molecular structure with specific conformational characteristics.

Chemical Reactions Analysis

The chemical reactions of methylpyridines with chloramine result in the formation of amination products or hydrochlorides . In the case of N,N′-dimethylpiperazine betaines, the reaction with hydrochloric acid leads to the formation of hydrohalides . These reactions indicate that N,N-Dimethylpiperidin-3-amine dihydrochloride could be involved in similar amination and acid-base reactions, potentially forming stable hydrochloride salts.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds can be inferred from their spectroscopic data and basicity. The FTIR spectrum of N,N′-dimethylpiperazine betaines hydrohalides shows intense broad absorption in the 1500–400 cm^−1 region and a νC=O band at 1734 cm^−1 . The pKa values of these compounds were determined by potentiometric titration, and the NMR spectra in D2O were analyzed . These methods could be applied to N,N-Dimethylpiperidin-3-amine dihydrochloride to determine its physical and chemical properties, such as basicity, hydrogen bonding, and spectroscopic characteristics.

科学研究应用

腐蚀抑制

N-杂环胺,包括与N,N-二甲基哌啶-3-胺相关的化合物,已被研究其腐蚀抑制性能。这些化合物已被发现能够通过吸附到金属表面来抑制铁在酸性环境中的阴极和阳极过程,遵循Langmuir吸附等温线。这种性质使它们在开发金属的防腐蚀涂层和处理方法中具有价值(Babić-Samardžija, Khaled, & Hackerman, 2005)。

催化

在有机合成领域,N,N-二甲基哌啶-3-胺二盐酸盐衍生物已显示出作为催化剂的潜力。例如,从相关化合物衍生的聚合物支持的氨基醇已被评估为手性选择性加成反应中的催化配体,表现出高催化活性。这种应用在合成手性分子中特别相关,这对制药和精细化工中的重要(Vidal‐Ferran et al., 1998)。

材料科学

在材料科学中,N,N-二甲基哌啶-3-胺二盐酸盐衍生物已被用于开发新型材料。例如,基于相关化合物制备了一种新的胺光发生器,用于聚异亚醯亚胺异构化为聚酰亚胺,这是在电子和航空航天工业中用于生产聚酰亚胺薄膜的关键过程,因为其具有优异的热稳定性和机械性能(Mochizuki, Teranishi, & Ueda, 1995)。

安全和危害

The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

属性

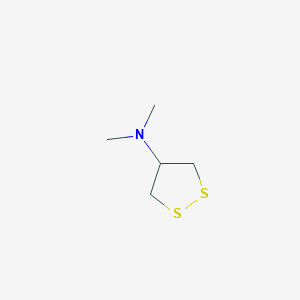

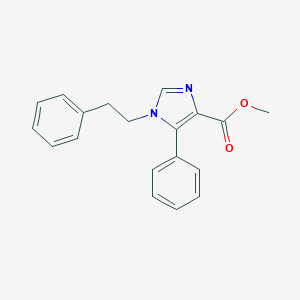

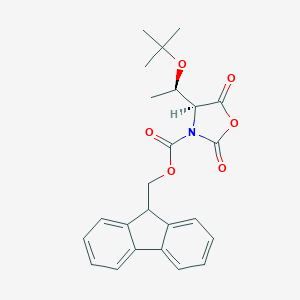

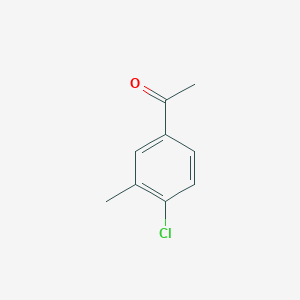

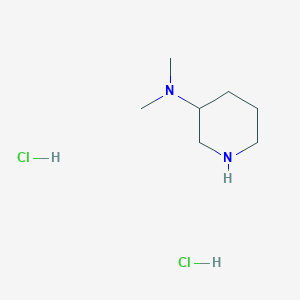

IUPAC Name |

N,N-dimethylpiperidin-3-amine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2.2ClH/c1-9(2)7-4-3-5-8-6-7;;/h7-8H,3-6H2,1-2H3;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCCNBWACOPXKMO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCCNC1.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90560608 |

Source

|

| Record name | N,N-Dimethylpiperidin-3-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90560608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-Dimethylpiperidin-3-amine dihydrochloride | |

CAS RN |

126584-46-1 |

Source

|

| Record name | N,N-Dimethylpiperidin-3-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90560608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。